molecular formula C7H3BrClF3 B6253074 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene CAS No. 1260825-49-7

1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene

Cat. No.: B6253074
CAS No.: 1260825-49-7
M. Wt: 259.45 g/mol
InChI Key: XSFSRMHDYJIPIB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene (CAS 1260825-49-7) is a valuable multihalogenated aromatic building block in chemical synthesis and research. Its molecular formula is C 7 H 3 BrClF 3 , with a molecular weight of 259.45 . The compound features a benzene ring substituted with a bromomethyl group, a chlorine atom, and three fluorine atoms, creating a highly functionalized and electron-deficient intermediate . This specific arrangement of halogens makes it a versatile precursor for constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the incorporation of fluorine atoms can enhance metabolic stability, bioavailability, and lipophilicity . The reactive bromomethyl group serves as a key handle for further functionalization, allowing for efficient elongation of molecular structures through various cross-coupling reactions and nucleophilic substitutions . Researchers utilize this compound to build advanced aromatic structures that are core components in active ingredients for crop protection agents and drug discovery pipelines . It is also employed in materials science for designing specialty organic electronic materials due to its electron-withdrawing properties and structural stability . This product is intended for research purposes only and is not suitable for human or animal use.

Properties

CAS No.

1260825-49-7

Molecular Formula

C7H3BrClF3

Molecular Weight

259.45 g/mol

IUPAC Name

1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene

InChI

InChI=1S/C7H3BrClF3/c8-2-3-1-4(10)7(12)5(9)6(3)11/h1H,2H2

InChI Key

XSFSRMHDYJIPIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)CBr

Purity

95

Origin of Product

United States

Preparation Methods

CDI-Mediated Bromomethylation

The RSC Publishing protocol employs a carbodiimide (CDI) strategy for introducing the bromomethyl group :

  • Activation : React S-ethylisothiourea hydrobromide with CDI in dimethylformamide (DMF) to form an activated intermediate.

  • Alkylation : Treat the intermediate with 1-(bromomethyl)-2,4,5-trifluorobenzene in acetonitrile using potassium carbonate as a base.

Reaction Conditions :

  • Temperature : Room temperature to 110°C .

  • Solvent : DMF for activation; acetonitrile for alkylation .

  • Yield : 92% for the alkylation step .

Advantages :

  • Atom-economical and avoids harsh brominating agents.

  • Scalable to gram quantities with minimal purification .

Direct Bromination of Methyl-Fluorobenzene Precursors

A method adapted from Ambeed’s synthesis of 1-(bromomethyl)-4-chloro-2-fluorobenzene involves phosphorus tribromide (PBr3) :

  • Alcohol Precursor : Start with 3-chloro-2,4,5-trifluorobenzyl alcohol.

  • Bromination : React with PBr3 in diethyl ether at 0–20°C for 3 hours.

Experimental Data :

  • Reagents : PBr3 (0.33 mL per 5.0 mmol alcohol) .

  • Yield : 54% .

  • Purification : Column chromatography (silica gel) .

Limitations :

  • Requires pre-synthesized alcohol precursor.

  • Moderate yield due to competing side reactions.

Sequential Halogen Exchange and Bromomethylation

A Chinese patent describes a halogen exchange approach for 2,4,6-trifluorobenzylamine, adaptable to the target compound :

  • Fluorination : Treat pentachlorobenzonitrile with anhydrous potassium fluoride in sulfolane at 130–140°C.

  • Dechlorination/Hydrogenolysis : Use Pd/C and hydrogen to remove chlorine substituents.

  • Bromomethylation : Introduce the bromomethyl group via radical bromination (NBS/AIBN) or electrophilic substitution.

Optimization Insights :

  • Catalyst : 5% Pd/C for efficient dechlorination .

  • Solvent : Sulfolane enhances fluorination reactivity .

Comparative Analysis of Methods

Method Key Reagents Yield Scalability Challenges
Reductive DechlorinationPd/C, H2, trialkylamine~90% HighCatalyst cost, byproduct management
CDI-MediatedCDI, K2CO392% ModerateSensitivity to moisture
PBr3 BrominationPBr3, Et2O54% LowPrecursor availability
Halogen ExchangeKF, Pd/C, NBSN/AHighMulti-step complexity

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are used. These reactions are usually performed under acidic conditions at controlled temperatures.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.

    Cross-Coupling Reactions: Products include various substituted aromatic compounds.

Scientific Research Applications

1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In electrophilic aromatic substitution, the electron-withdrawing halogens activate the benzene ring towards electrophiles, facilitating the substitution reaction. In cross-coupling reactions, the palladium catalyst mediates the formation of new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene with key analogs based on substituent patterns, molecular formulas, and molecular weights:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features Reference
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene C₇H₃BrClF₃ ~307.36* 1-Bromomethyl, 3-Cl, 2,4,5-F Bromomethyl + Cl/Trifluoro
1-Bromo-2,4,5-trifluorobenzene C₆H₂BrF₃ 210.98 1-Br, 2,4,5-F Lacks bromomethyl and Cl
1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene C₇H₃Br₂F₃ 303.90 1-Br, 2-Bromomethyl, 3,4,5-F Two bromine atoms
1-(Bromomethyl)-3,5-difluorobenzene C₇H₅BrF₂ ~222.02* 1-Bromomethyl, 3,5-F Lacks Cl and two F atoms
3-Chloro-1,5-difluorobenzene C₆H₃ClF₂ 148.54 3-Cl, 1,5-F No bromomethyl or additional F

*Estimated based on analogous structures.

Key Observations:

  • Molecular Weight : The bromomethyl and trifluoro groups increase molecular weight compared to simpler analogs (e.g., 3-chloro-1,5-difluorobenzene).
Boiling/Melting Points and Stability

While explicit data for the target compound are unavailable, trends can be inferred:

  • Fluorine Substitution: Trifluoro substitution (as in the target compound and 1-bromo-2,4,5-trifluorobenzene) increases thermal stability and lipophilicity compared to non-fluorinated analogs .
  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability may lower melting points relative to chlorine-containing analogs.

Biological Activity

1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine and chlorine atoms, as well as trifluoromethyl groups. Its unique structure enhances its reactivity and biological activity through various mechanisms.

Antimicrobial Activity

Research Findings:
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are summarized in Table 1.

PathogenMIC (µg/mL)Control (µg/mL)
Staphylococcus aureus12.52 (ciprofloxacin)
Escherichia coli2510 (triclosan)
Candida albicans150.25 (fluconazole)

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. The difluoromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular function and inhibition of key enzymatic pathways involved in bacterial cell wall synthesis.

Antiviral Activity

Recent studies have indicated that this compound serves as a precursor in the synthesis of S-217622, a non-covalent oral SARS-CoV-2 protease inhibitor. The enzymatic inhibition assay revealed an IC50 value of 0.013 µM for S-217622, showcasing its potential as an antiviral agent against coronaviruses.

Table 2: Inhibitory Activity of S-217622

CompoundIC50 (µM)EC50 (µM)
S-2176220.0130.37
Parent Compound--

This compound showed high metabolic stability and favorable pharmacokinetic profiles in both human and animal models, suggesting its viability for further development as an antiviral therapeutic.

Anticancer Activity

In vitro studies have shown that 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene induces apoptosis in cancer cell lines such as MCF-7. Flow cytometry analysis demonstrated that treatment with this compound activated caspase pathways, indicating its potential as an anticancer agent.

Case Study: Cytotoxic Effects on MCF-7 Cells
A study investigated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers following treatment with sub-MIC concentrations of the compound.

The biological activity of 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene can be attributed to several mechanisms:

  • Reactive Electrophiles: The presence of halogens allows the compound to form reactive intermediates that interact with biological macromolecules.
  • Enzymatic Inhibition: The compound may inhibit key enzymes involved in various cellular processes, contributing to its antimicrobial and anticancer effects.

Q & A

Q. What are the recommended synthetic routes for 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene, and how do halogen substitution patterns influence reaction efficiency?

Methodological Answer: The synthesis typically involves halogen-directed electrophilic substitution or functionalization of pre-halogenated benzene derivatives. For example:

  • Step 1 : Start with 3-chloro-2,4,5-trifluorotoluene. Bromination at the methyl group via radical-initiated conditions (e.g., NBS/azobisisobutyronitrile in CCl₄) generates the bromomethyl group.
  • Step 2 : Optimize regioselectivity using steric and electronic effects: Fluorine atoms at positions 2, 4, and 5 direct bromination to the methyl group via inductive effects .
  • Key Challenge : Competing side reactions (e.g., ring bromination) may occur; controlled temperatures (0–5°C) and stoichiometric ratios (1:1.2 substrate:NBS) mitigate this .

Q. How should researchers interpret NMR spectral data for this compound, given its multi-halogenated structure?

Methodological Answer:

  • ¹H NMR : The bromomethyl (-CH₂Br) proton resonates as a singlet (~δ 4.5–5.0 ppm) due to lack of adjacent protons. Adjacent fluorine atoms (positions 2, 4, 5) cause splitting in aromatic protons via ³J coupling.
  • ¹³C NMR : Fluorine coupling splits aromatic carbons into complex multiplets. Use DEPT-135 to distinguish CH₂Br (~δ 30–35 ppm) from quaternary carbons.
  • 19F NMR : Three distinct fluorine environments (positions 2, 4, 5) appear between δ -110 to -150 ppm. Integration ratios validate substitution patterns .

Q. What precautions are necessary to ensure stability during storage and handling?

Methodological Answer:

  • Storage : Amber glass vials under inert gas (Ar/N₂) at -20°C to prevent photolytic degradation of the C-Br bond .
  • Handling : Use gloveboxes for air-sensitive reactions. Quench residual Br₂ (a potential byproduct) with Na₂S₂O₃ washes .

Advanced Research Questions

Q. How can computational chemistry predict reactivity trends in cross-coupling reactions involving this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states. The bromomethyl group’s electrophilicity facilitates Suzuki-Miyaura coupling, but steric hindrance from chlorine at position 3 may reduce Pd catalyst efficiency.
  • Solvent Effects : PCM models show DMF enhances charge separation in SN2 reactions compared to THF .
  • Example : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromomethyl carbon has a high electrophilic index (f⁺ ≈ 0.15) .

Q. How do researchers resolve contradictions in reported yields for halogen-exchange reactions involving this compound?

Methodological Answer:

  • Case Study : Discrepancies in Finkelstein reactions (Br → I substitution) may arise from solvent polarity (e.g., acetone vs. DMF) or iodide source (NaI vs. KI).
  • Validation Protocol :
    • Conduct parallel reactions under controlled conditions (temperature, humidity).
    • Use LC-MS to quantify byproducts (e.g., dehalogenated intermediates).
    • Compare crystallographic data (CCDC entries) to confirm product identity .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., nucleophilic aromatic substitution)?

Methodological Answer:

  • Electronic Effects : Fluorine at position 2 deactivates the ring, directing substitution to position 5 (less electron-deficient).
  • Catalytic Systems : CuI/1,10-phenanthroline enhances Ullmann coupling at position 4 (meta to chlorine).
  • Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates. σ values for -Cl (+0.23) and -F (+0.43) predict activation barriers .

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